Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate

Regioselective cross-coupling C–Br vs. C–Cl bond differentiation Electronic directing effects

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate (CAS 1810791-01-5) is a polyhalogenated benzoic acid methyl ester bearing bromine at C5, chlorine at C2, and a trifluoromethyl group at C4 on the aromatic ring. With a molecular formula of C₉H₅BrClF₃O₂ and molecular weight of 317.48 g·mol⁻¹, the compound exhibits a computed LogP of 3.91 and topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C9H5BrClF3O2
Molecular Weight 317.48 g/mol
Cat. No. B15235591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate
Molecular FormulaC9H5BrClF3O2
Molecular Weight317.48 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Cl)C(F)(F)F)Br
InChIInChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3
InChIKeyMGZLSNSICQCDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate – Core Properties and Comparator Landscape for Research Procurement


Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate (CAS 1810791-01-5) is a polyhalogenated benzoic acid methyl ester bearing bromine at C5, chlorine at C2, and a trifluoromethyl group at C4 on the aromatic ring . With a molecular formula of C₉H₅BrClF₃O₂ and molecular weight of 317.48 g·mol⁻¹, the compound exhibits a computed LogP of 3.91 and topological polar surface area (TPSA) of 26.3 Ų . These physicochemical properties position it within a family of regioisomeric halogenated benzoates that share identical molecular formulae but differ critically in substitution pattern, directly affecting reactivity, selectivity, and downstream synthetic utility.

Why Generic Substitution Fails for Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate in Regiospecific Synthesis


Although multiple regioisomers of formula C₉H₅BrClF₃O₂ exist (e.g., methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate, CAS 2167951-05-3; methyl 2-bromo-4-chloro-5-(trifluoromethyl)benzoate, CAS 2169139-56-2), they are not functionally interchangeable . The specific 5-bromo-2-chloro-4-(trifluoromethyl) substitution pattern places the bromine para to the trifluoromethyl group and ortho to the ester carbonyl, while the chlorine occupies the ortho position relative to the ester . This arrangement creates a unique electronic landscape: the bromine atom serves as the primary site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the lower bond dissociation energy of the C–Br bond relative to C–Cl, while the chlorine substituent remains available for subsequent orthogonal transformations. In regioisomer methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate, the bromine is positioned meta to the trifluoromethyl group, altering the electronic activation and steric accessibility of the coupling site. Procurement of the incorrect regioisomer will yield a different connectivity in the final product, constituting a critical failure point in structure-activity relationship (SAR) programs and multistep API syntheses.

Product-Specific Quantitative Evidence Guide for Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate Versus Closest Analogs


Regioisomeric Substitution Pattern: 5-Br/2-Cl/4-CF₃ vs. 4-Br/2-Cl/5-CF₃ Differentiation

The target compound (CAS 1810791-01-5) bears bromine at C5, chlorine at C2, and trifluoromethyl at C4. Its closest regioisomer, methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate (CAS 2167951-05-3), places bromine at C4 and trifluoromethyl at C5 . In the target compound, the C5-bromine is positioned para to the strongly electron-withdrawing CF₃ group and ortho to the ester, maximizing activation toward oxidative addition with Pd(0) catalysts. In the regioisomer, the C4-bromine is meta to CF₃, experiencing weaker electronic activation. Both compounds share identical molecular weight and formula (C₉H₅BrClF₃O₂, 317.48–317.49 g·mol⁻¹) and cannot be distinguished by mass alone . A third regioisomer, methyl 2-bromo-4-chloro-5-(trifluoromethyl)benzoate (CAS 2169139-56-2), places bromine at the sterically hindered ortho position relative to the ester, further altering reactivity . The control of which halogen participates in a given cross-coupling step is determined by both electronic activation and catalyst–ligand selection. The 5-bromo-2-chloro pattern of the target compound has been specifically optimized in patent literature for sequential functionalization in SGLT2 inhibitor synthesis .

Regioselective cross-coupling C–Br vs. C–Cl bond differentiation Electronic directing effects Aryl halide reactivity

Lipophilicity (LogP) Differentiation: Target Compound vs. 4-Bromo Regioisomer

The computed LogP of the target compound is 3.91, whereas the 4-bromo regioisomer (CAS 2167951-05-3) has a computed LogP of 4.23 . This ΔLogP of +0.32 for the regioisomer indicates higher lipophilicity when the trifluoromethyl group is at C5 and bromine at C4, compared to CF₃ at C4 and bromine at C5 in the target compound. The difference arises from the differential exposure of the polarizable Br and electron-withdrawing CF₃ substituents to the solvation sphere, as well as their mutual through-space electrostatic interactions affecting the molecular dipole moment. For context, the free acid analog (5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid, CAS 2089650-81-5) has an XLogP3 of 3.7 [1], confirming the esterification contributes approximately +0.2 to +0.5 LogP units depending on the computational method. This LogP difference is consequential in contexts where the methyl ester is used as a protected intermediate prior to hydrolysis, as it affects extraction efficiency, chromatographic retention, and phase-transfer behavior.

Lipophilicity LogP Membrane permeability ADME prediction

Topological Polar Surface Area and Hydrogen-Bonding Profile: Methyl Ester vs. Free Carboxylic Acid

The target methyl ester has a TPSA of 26.3 Ų and zero hydrogen bond donors, whereas the corresponding carboxylic acid (CAS 2089650-81-5) has a TPSA of 37.3 Ų and one hydrogen bond donor [1]. This TPSA increase of 11.0 Ų (42% relative increase) upon hydrolysis has significant implications: a TPSA below 60 Ų is generally associated with good passive membrane permeability, while values above 140 Ų predict poor oral absorption. Though both compounds fall well within the permeable range, the ester form's lower TPSA and absence of an ionizable proton at physiological pH confer higher passive diffusion rates across lipid bilayers. The ester also provides a latent carboxylic acid functionality that can be unmasked by esterases in vivo (prodrug approach) or by controlled chemical hydrolysis during synthesis.

TPSA Membrane permeability Prodrug strategy Protecting group chemistry

Documented Role as a Key Intermediate in SGLT2 Inhibitor Synthesis (Dapagliflozin Pathway)

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate has been cited in patent and technical literature as a critical intermediate in the synthesis of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor approved for type 2 diabetes, heart failure, and chronic kidney disease [1]. The compound's specific substitution pattern (5-Br, 2-Cl, 4-CF₃) maps directly onto the dapagliflozin aglycone: the bromine at C5 serves as the site for C–C bond formation via aryl coupling to construct the diarylmethane motif, the chlorine at C2 is retained in the final drug structure, and the trifluoromethyl group at C4 provides metabolic stability and lipophilicity modulation. In contrast, the 4-bromo-2-chloro-5-(trifluoromethyl) regioisomer would place the CF₃ group at a position that does not correspond to the dapagliflozin pharmacophore. While potency data for the final drug (dapagliflozin: SGLT2 EC₅₀ = 1.1 nM, 1200-fold selectivity over SGLT1) are indirect evidence of the importance of correct intermediate selection, the relevant procurement differentiator is that only the 5-bromo-2-chloro-4-(trifluoromethyl) isomer matches the connectivity required by published synthetic routes [2].

SGLT2 inhibitor Dapagliflozin synthesis Pharmaceutical intermediate C-aryl glucoside

Procurement-Grade Purity Benchmarking: 98% Specification and Regioisomeric Purity Considerations

The target compound is commercially available at a minimum purity specification of 98% (HPLC) from Leyan (Product No. 1843734) . The 4-bromo regioisomer (CAS 2167951-05-3) is also offered at 98% purity by Fluorochem , while the 2-bromo-4-chloro regioisomer (CAS 2169139-56-2) is listed at ≥95% purity by Chemicalbook suppliers . However, purity percentage alone does not guarantee regioisomeric fidelity: because all isomers share identical molecular weight (317.48–317.49 g·mol⁻¹) and likely co-elute under standard reversed-phase HPLC conditions, orthogonal analytical methods (e.g., ¹⁹F NMR, which resolves CF₃ positional isomers through distinct chemical shifts) are necessary to confirm isomeric identity. The target compound, with its defined SMILES: COC(=O)c1cc(Br)c(C(F)(F)F)cc1Cl, can be unambiguously distinguished from the regioisomer SMILES: COC(=O)C1=CC(C(F)(F)F)=C(Br)C=C1Cl by ¹³C NMR and ¹⁹F NMR chemical shift patterns . Procurement should include a certificate of analysis (CoA) with NMR confirmation, not solely HPLC purity.

Chemical purity Regioisomeric purity Quality control HPLC specification

Best Research and Industrial Application Scenarios for Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate


SGLT2 Inhibitor Development and Dapagliflozin Analog Synthesis

The target compound provides a pre-functionalized aryl scaffold that maps directly onto the dapagliflozin aglycone pharmacophore. In this application, the 5-bromo substituent serves as the handle for palladium-catalyzed cross-coupling to install the diarylmethane motif (e.g., via Negishi coupling with an organozinc reagent derived from 4-ethoxybenzyl bromide), while the 2-chloro and 4-trifluoromethyl substituents are carried through the synthesis unchanged and appear in the final drug substance . The methyl ester may be reduced to the corresponding benzyl alcohol or hydrolyzed to the carboxylic acid depending on the specific synthetic route. Using this pre-assembled intermediate eliminates the need for late-stage trifluoromethylation, which typically requires harsh conditions (e.g., CF₃Cu, high temperature) and can compromise yield and purity .

Sequential Orthogonal Cross-Coupling Strategy Development

The simultaneous presence of bromine (C5) and chlorine (C2) on the same aromatic ring, in electronically differentiated positions, enables sequential orthogonal cross-coupling reactions. The C–Br bond undergoes oxidative addition to Pd(0) under mild conditions (room temperature to 60 °C with ligands such as SPhos or XPhos), while the C–Cl bond requires more forcing conditions (elevated temperature, stronger donor ligands such as P(t-Bu)₃ or Pd-catalyzed amination at 80–110 °C) [1]. This orthogonality allows the C5 position to be functionalized first (e.g., Suzuki coupling with an arylboronic acid), followed by C2 functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) in a single synthetic sequence without protecting group manipulation. The 4-CF₃ group further deactivates the ring toward electrophilic substitution, suppressing unwanted side reactions at the C3 and C6 positions.

Physicochemical Property Optimization in Medicinal Chemistry SAR Campaigns

The computed LogP of 3.91 and TPSA of 26.3 Ų place this compound in a favorable property space for CNS drug discovery (LogP < 5, TPSA < 60–70 Ų) . The trifluoromethyl group contributes metabolic stability by blocking CYP450-mediated oxidation at the C4 position, while the methyl ester serves as a metabolically labile group that can be hydrolyzed in vivo to the more polar carboxylic acid. In SAR campaigns, this scaffold can be diversified at the C5 position (via bromide displacement) to explore substituent effects on target binding while maintaining consistent physicochemical parameters conferred by the Cl/CF₃/CO₂CH₃ core. Compared to the free acid analog, the methyl ester offers improved solubility in organic solvents (dichloromethane, THF, ethyl acetate) and silica gel chromatographic behavior, facilitating purification of intermediates during library synthesis.

Building Block for Polyhalogenated Biaryl and Terphenyl Ligand Synthesis

The combination of Br, Cl, and CF₃ substituents on a benzoate ester core provides a versatile building block for constructing polyhalogenated biaryl and terphenyl structures used as ligands in transition-metal catalysis or as functional materials. The ester group can be transformed into amides, hydrazides, hydroxamic acids, or reduced to the alcohol and further derivatized, while the halogen atoms provide sites for iterative cross-coupling to build oligoaryl architectures [2]. The electron-withdrawing nature of the Cl and CF₃ substituents increases the acidity of aromatic C–H bonds, facilitating directed ortho-metalation (DoM) for further functionalization. The compound's availability at 98% purity from commercial suppliers supports its use in parallel synthesis and high-throughput experimentation workflows.

Quote Request

Request a Quote for Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.